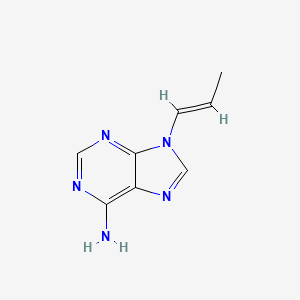

9-Propenyladenine

Übersicht

Beschreibung

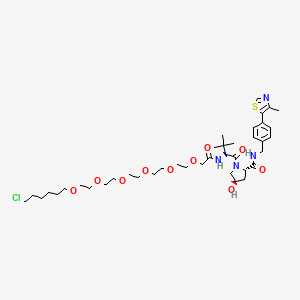

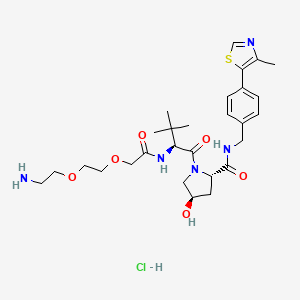

Tenofovir-Verunreinigung 2 ist ein Nebenprodukt, das während der Synthese von Tenofovir entsteht, einem Nukleosid-Analogon-Reverse-Transkriptase-Inhibitor, der hauptsächlich zur Behandlung von HIV und chronischer Hepatitis B eingesetzt wird. Tenofovir-Verunreinigung 2 ist entscheidend für das Verständnis der Reinheit und Wirksamkeit von Tenofovir-basierten Medikamenten, da Verunreinigungen die Sicherheit und Wirksamkeit des Medikaments beeinträchtigen können.

Wirkmechanismus

Target of Action

9-Propenyladenine is a mutagenic impurity found in Tenofovir Disoproxil Fumarate . The primary target of this compound is the reverse transcriptase enzyme in HIV-1 and HBV . This enzyme plays a crucial role in the replication of these viruses, making it a key target for antiretroviral agents .

Mode of Action

As a nucleotide analogue reverse transcriptase inhibitor, this compound works by blocking the action of the reverse transcriptase enzyme . This prevents the virus from replicating, thereby reducing the viral load in the body .

Biochemical Pathways

The biochemical pathway affected by this compound is the HIV-1 and HBV replication pathway . By inhibiting the reverse transcriptase enzyme, this compound disrupts this pathway, preventing the production of new virus particles .

Pharmacokinetics

As an impurity in tenofovir disoproxil fumarate, its absorption, distribution, metabolism, and excretion (adme) may be influenced by the properties of the parent compound .

Result of Action

The primary result of this compound’s action is a reduction in the viral load of HIV-1 and HBV . By inhibiting the reverse transcriptase enzyme, it prevents the replication of these viruses, thereby reducing their presence in the body .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral agents can potentially enhance its efficacy . Additionally, factors such as pH, temperature, and the presence of other substances can affect its stability .

Biochemische Analyse

Biochemical Properties

9-Propenyladenine plays a role in biochemical reactions, particularly as a mutagenic impurity in tenofovir disoproxil fumarate . Tenofovir is a nucleotide analogue reverse transcriptase inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV

Cellular Effects

Given its role as a mutagenic impurity in tenofovir disoproxil fumarate , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a mutagenic impurity in tenofovir disoproxil fumarate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tenofovir-Verunreinigung 2 umfasst mehrere Schritte, die von den Vorläuferverbindungen ausgehen. Eine gängige Methode beinhaltet die Veresterung von Tenofovir mit Chlormethylisopropylcarbonat in Gegenwart einer Base und eines Phasentransferkatalysators . Diese Reaktion wird typischerweise in einem geeigneten Lösungsmittel unter kontrollierten Bedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Industrielle Produktionsverfahren: Die industrielle Produktion von Tenofovir-Verunreinigung 2 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Bildung unerwünschter Nebenprodukte zu minimieren. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden verwendet, um die Verunreinigungskonzentrationen zu überwachen und zu kontrollieren .

Chemische Reaktionsanalyse

Arten von Reaktionen: Tenofovir-Verunreinigung 2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind wichtig, um die Stabilität und Reaktivität der Verbindung unter verschiedenen Bedingungen zu verstehen.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Tenofovir-Verunreinigung 2 verwendet werden, sind Wasserstoffiodid, Kaliumcarbonat und Chloraceton . Diese Reagenzien ermöglichen die Umwandlung der Verbindung über verschiedene Reaktionswege.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Tenofovir-Verunreinigung 2 entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Formen der Verunreinigung ergeben, während Substitutionsreaktionen zu verschiedenen substituierten Derivaten führen können .

Wissenschaftliche Forschungsanwendungen

Tenofovir-Verunreinigung 2 hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird sie verwendet, um die Synthese und Reinigung von Tenofovir und verwandten Verbindungen zu untersuchen. In der Biologie und Medizin ist Tenofovir-Verunreinigung 2 unerlässlich für die Bewertung der Sicherheit und Wirksamkeit von Tenofovir-basierten Medikamenten. Sie hilft Forschern, die potenziellen Nebenwirkungen und Wechselwirkungen von Verunreinigungen mit dem pharmazeutischen Wirkstoff zu verstehen .

Wirkmechanismus

Der Wirkmechanismus von Tenofovir-Verunreinigung 2 ist eng mit seiner Stammverbindung Tenofovir verwandt. Nach der Aktivierung durch Biphosphorylierung wirkt Tenofovir als antivirales acyclisches Nukleosidphosphonat. Es hemmt das virale Reverse-Transkriptase-Enzym und verhindert so die Replikation der viralen DNA . Die Verunreinigung selbst hat möglicherweise keine signifikante antivirale Aktivität, kann aber die gesamte Pharmakokinetik und Pharmakodynamik des Medikaments beeinflussen.

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving Tenofovir Impurity 2 include hydrogen iodide, potassium carbonate, and chloroacetone . These reagents facilitate the transformation of the compound through different reaction pathways.

Major Products Formed: The major products formed from the reactions of Tenofovir Impurity 2 depend on the specific reaction conditions. For example, oxidation reactions may yield different oxidized forms of the impurity, while substitution reactions can lead to various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Tenofovir Impurity 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and purification of Tenofovir and its related compounds. In biology and medicine, Tenofovir Impurity 2 is essential for evaluating the safety and efficacy of Tenofovir-based drugs. It helps researchers understand the potential side effects and interactions of impurities with the active pharmaceutical ingredient .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Ähnliche Verbindungen zu Tenofovir-Verunreinigung 2 sind andere Verunreinigungen, die während der Synthese von Tenofovir entstehen, wie z. B. Tenofovir-Verunreinigung 1 und Tenofovir-Verunreinigung 3. Diese Verunreinigungen haben ähnliche chemische Strukturen und Eigenschaften, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und ihrer Reaktivität .

Einzigartigkeit: Tenofovir-Verunreinigung 2 ist einzigartig in ihrem spezifischen Bildungspfad und ihrem Einfluss auf die Reinheit und Wirksamkeit von Tenofovir-basierten Medikamenten. Das Verständnis ihrer Eigenschaften und ihres Verhaltens ist entscheidend, um die Sicherheit und Wirksamkeit dieser Medikamente zu gewährleisten .

Schlussfolgerung

Tenofovir-Verunreinigung 2 spielt eine wichtige Rolle bei der Synthese und Qualitätskontrolle von Tenofovir-basierten Medikamenten. Ihre Untersuchung trägt zur Sicherstellung der Sicherheit und Wirksamkeit dieser Medikamente bei, was sie zu einer wesentlichen Verbindung in der pharmazeutischen Forschung und Entwicklung macht.

Eigenschaften

IUPAC Name |

9-[(E)-prop-1-enyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWCANXGLNLMJB-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446486-33-4 | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1E)-1-Propen-1-yl-9H-purin-6-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

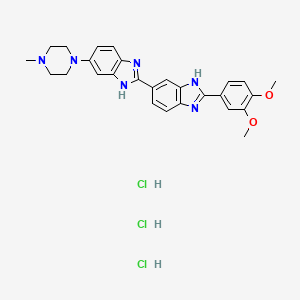

![2-iodo-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;trihydrochloride](/img/structure/B560569.png)

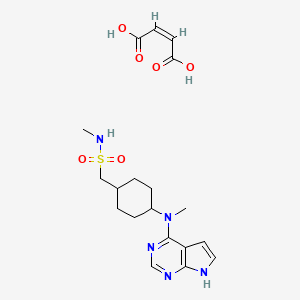

![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)